molecular formula C21H18ClN7O5S2 B123947 7-Cmicc CAS No. 141912-84-7

7-Cmicc

Cat. No. B123947
CAS RN: 141912-84-7
M. Wt: 548 g/mol
InChI Key: MGLLCPSQOKQEAM-PNJTVJIISA-N
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Description

7-Cmicc is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of benzimidazole derivatives. The compound has been studied extensively for its various biochemical and physiological effects and has shown promising results in different research studies.

Mechanism of Action

The mechanism of action of 7-Cmicc is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. It has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. The compound has also been shown to inhibit the activity of tubulin, which is a protein involved in the formation of microtubules. This inhibition can lead to the disruption of cell division and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine and norepinephrine in the brain. These neurotransmitters are involved in the regulation of mood, attention, and arousal. The compound has also been shown to reduce inflammation and oxidative stress in the body. This can lead to a reduction in the risk of various diseases such as cardiovascular disease and cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 7-Cmicc in lab experiments include its high potency and specificity. The compound has been shown to exhibit potent activity against various microorganisms and cancer cells. It also has a high degree of specificity, which means that it targets specific enzymes and proteins in the body. The main limitation of using this compound in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of 7-Cmicc. One direction is the further study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the study of its potential use in the treatment of cancer. The compound has been shown to exhibit potent activity against various cancer cells, and further studies are needed to determine its potential as a cancer treatment. Additionally, the development of more potent and selective derivatives of this compound could lead to the discovery of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research applications. It exhibits potent activity against various microorganisms and cancer cells and has potential use in the treatment of neurodegenerative diseases. The compound has various biochemical and physiological effects, and its mechanism of action is not fully understood. The development of more potent and selective derivatives of this compound could lead to the discovery of new drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 7-Cmicc involves the reaction of 2,3-dichloroaniline with 2-chloro-1-methylbenzimidazole in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism and yields this compound as the final product. The purity and yield of the compound can be improved by using different purification techniques.

Scientific Research Applications

7-Cmicc has been studied for its various applications in scientific research. It has been shown to exhibit antimicrobial, antifungal, and antitumor activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to inhibit the aggregation of amyloid-beta, which is the main component of the plaques found in the brains of Alzheimer's patients.

properties

CAS RN

141912-84-7

Molecular Formula

C21H18ClN7O5S2

Molecular Weight

548 g/mol

IUPAC Name

(6S,7S)-7-[[(2E)-2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,5-a]pyridin-2-ium-2-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C21H18ClN7O5S2/c1-34-26-13(12-16(22)36-21(23)25-12)17(30)24-14-18(31)29-15(20(32)33)10(8-35-19(14)29)6-27-7-11-4-2-3-5-28(11)9-27/h2-5,7,9,14,19H,6,8H2,1H3,(H3-,23,24,25,30,32,33)/b26-13+/t14-,19-/m0/s1

InChI Key

MGLLCPSQOKQEAM-PNJTVJIISA-N

Isomeric SMILES

CO/N=C(\C1=C(SC(=N1)N)Cl)/C(=O)N[C@@H]2[C@H]3N(C2=O)C(=C(CS3)C[N+]4=CN5C=CC=CC5=C4)C(=O)[O-]

SMILES

CON=C(C1=C(SC(=N1)N)Cl)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CN5C=CC=CC5=C4)C(=O)[O-]

Canonical SMILES

CON=C(C1=C(SC(=N1)N)Cl)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CN5C=CC=CC5=C4)C(=O)[O-]

synonyms

7-(2-(2-amino-5-chlorothiazol-4-yl)-2-methoxyiminoacetamido)-3-(imidazo(1,5-a)-pyridinium-1-yl)methyl-3-cephem-4-carboxylate
7-CMICC

Origin of Product

United States

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